(R)-4-(Pyrrolidin-2-yl)phenol
Description
Significance of Chiral Phenolic Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis
The pyrrolidine scaffold is a prevalent structural motif in many natural products, pharmaceuticals, and is a cornerstone in the development of ligands and organocatalysts. researchgate.netmdpi.com The incorporation of a phenolic hydroxyl group into a chiral pyrrolidine framework creates a bifunctional system. The pyrrolidine's secondary amine can form enamines or iminium ions, while the phenolic hydroxyl group can act as a hydrogen-bond donor, directing the stereochemical outcome of a reaction. mdpi.com This dual functionality is crucial for achieving high levels of enantioselectivity in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product.
The strategic placement of substituents on both the pyrrolidine and phenyl rings allows for the fine-tuning of the catalyst's steric and electronic properties. This modularity enables chemists to design and synthesize catalysts optimized for specific reactions, leading to improved yields and selectivities. beilstein-journals.org The development of such "privileged" scaffolds, which are effective for a variety of transformations, is a key goal in catalysis research. beilstein-journals.org
Evolution of Chiral Organocatalysts and Ligands Utilizing Pyrrolidine Frameworks
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen exponential growth since the turn of the 21st century. beilstein-journals.org Proline, a simple amino acid containing a pyrrolidine ring, is considered a foundational organocatalyst. mdpi.comnih.gov Its success spurred the development of a vast array of more sophisticated pyrrolidine-based catalysts designed to overcome the limitations of proline, such as its low solubility in organic solvents. mdpi.comnih.gov
Early advancements included the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi, which proved to be highly efficient for various asymmetric reactions. researchgate.netnih.gov Subsequent research has focused on modifying the pyrrolidine core with different functional groups to enhance catalytic activity and selectivity. mdpi.comnih.gov For instance, the introduction of bulky substituents at the C2 position of the pyrrolidine ring can create a more defined chiral environment, leading to higher enantioselectivities. beilstein-journals.org "Click chemistry" has also been employed to rapidly generate libraries of pyrrolidine-type organocatalysts for screening in different reactions. nih.gov
Furthermore, these chiral pyrrolidine units have been incorporated into more complex structures like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). researchgate.netmdpi.com This immobilization of the catalyst on a solid support facilitates its recovery and reuse, a key aspect of developing sustainable chemical processes. mdpi.comrsc.org
Research Scope and Potential of (R)-4-(Pyrrolidin-2-yl)phenol within Chiral Chemistry
This compound is a specific example of a chiral phenolic pyrrolidine. Its structure, featuring a phenol (B47542) group at the 4-position of a phenyl ring attached to the 2-position of a pyrrolidine ring with (R)-stereochemistry, makes it a promising candidate for applications in asymmetric catalysis. The phenol group can participate in hydrogen bonding to activate substrates, while the chiral pyrrolidine moiety can effectively control the stereochemical outcome of the reaction.
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of well-studied catalysts and ligands. For instance, chiral aminophenol ligands have been shown to be effective in the asymmetric synthesis of complex molecules. google.com The general class of 2-(pyrrolidin-2-yl)phenols and their derivatives are recognized for their potential in forming chiral complexes with metals like palladium, which are then used in catalytic asymmetric reactions. vulcanchem.comvulcanchem.com
The potential applications of this compound and its derivatives are broad, spanning from their use as organocatalysts in fundamental carbon-carbon bond-forming reactions like Michael additions and aldol (B89426) reactions to serving as chiral ligands for transition metals in a variety of enantioselective transformations. beilstein-journals.orgmdpi.com Further investigation into the synthesis and catalytic activity of this specific compound could lead to the development of novel and highly efficient catalytic systems.
| Compound Name | Key Structural Features | Potential Applications in Chiral Chemistry |
| This compound | (R)-configured pyrrolidine ring, Phenol group at the para-position | Organocatalysis, Chiral ligand for asymmetric metal catalysis |
| Proline | Pyrrolidine ring with a carboxylic acid group | Foundational organocatalyst for various asymmetric reactions |
| Diarylprolinol silyl ethers | Pyrrolidine ring with a diarylprolinol ether moiety | Highly efficient organocatalysts for a wide range of transformations |
| (R)-2-(Phenyl(pyrrolidin-1-yl)methyl)phenol | Pyrrolidine ring, Phenyl group, Phenol group | Chiral aminophenol ligand for asymmetric synthesis |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C10H13NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2/t10-/m1/s1 |
InChI Key |
NIVJZQZGIBLJNB-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)O |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for R 4 Pyrrolidin 2 Yl Phenol and Analogous Chiral Pyrrolidinyl Phenols
Retrosynthetic Disconnection Strategies for (R)-4-(Pyrrolidin-2-yl)phenol
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the formation of the pyrrolidine (B122466) ring and the installation of the phenol (B47542) moiety.
Strategy A: C-C Bond Formation via Arylation of a Pyrrolidine Precursor
This approach involves disconnecting the bond between the phenyl ring and the pyrrolidine ring. The key step in the forward synthesis would be the coupling of a protected chiral 2-substituted pyrrolidine with an appropriate phenol derivative.
Disconnection: The C(aryl)-C(pyrrolidine) bond.
Synthons: A chiral pyrrolidine cation or radical at the C-2 position and a phenoxide anion.
Synthetic Equivalents: The forward synthesis could employ a protected (R)-pyrrolidine derivative, such as N-Boc-(R)-2-lithiopyrrolidine or a derivative suitable for cross-coupling reactions (e.g., a boronic ester), which would react with a protected p-hydroxyphenyl electrophile or vice-versa. Reactions like Friedel-Crafts alkylation or acylation on a phenol with a suitable pyrrolidine-derived electrophile represent a potential, albeit challenging, route for this bond formation.
Strategy B: Pyrrolidine Ring Formation on a Phenolic Precursor
Alternatively, the pyrrolidine ring itself can be disconnected. This strategy builds the chiral heterocycle onto a pre-existing aromatic framework.
Disconnection: C-N and C-C bonds within the pyrrolidine ring.
Synthons: This leads back to a linear amino ketone or amino acid derivative attached to the phenol ring.
Synthetic Equivalents: A common precursor would be a γ-amino ketone where the amine and ketone functionalities are tethered to the 4-hydroxyphenyl group. Intramolecular cyclization via reductive amination would then form the pyrrolidine ring. The chirality could be introduced through an asymmetric reduction of the resulting cyclic imine or by starting with a chiral amino acid derivative. For instance, starting from a tyrosine derivative and performing ring-closing reactions offers a viable pathway.
Chiral Pool-Based Synthesis of Pyrrolidine Derivatives
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials, transferring their inherent stereochemistry to the target molecule. This is one of the most direct methods for producing compounds as a single enantiomer. whiterose.ac.uk
Utilization of Natural Amino Acids as Precursors
α-Amino acids are among the most versatile chiral building blocks due to their availability in both enantiomeric forms and the presence of multiple functional groups for chemical manipulation. researchgate.net
L-proline and L-glutamic acid are particularly prominent starting materials for the synthesis of 2-substituted pyrrolidines. whiterose.ac.ukuni-muenchen.de L-glutamic acid can be converted into (R)-pyroglutamic acid, a key intermediate. From pyroglutamic acid, the carboxylic acid can be reduced to an alcohol, which is then converted to a leaving group. Subsequent displacement with an aryl nucleophile, followed by deprotection, can yield the desired (R)-2-arylpyrrolidine structure. lew.ro This strategy ensures that the stereocenter derived from the natural amino acid is retained in the final product. The use of L-proline itself, with its pre-formed pyrrolidine ring, offers a direct template for functionalization at various positions. researchgate.net
Derivation from Other Chiral Building Blocks
Beyond amino acids, other natural products serve as effective chiral starting points for pyrrolidine synthesis.
Carbohydrates: Sugars like D-glucose or D-erythronolactol offer a rich source of stereocenters. researchgate.netnih.govuniversiteitleiden.nl Synthetic routes from carbohydrates typically involve extensive functional group interconversions to transform the polyhydroxylated structure into a suitable acyclic precursor, which can then undergo cyclization to form the pyrrolidine ring. For example, 2,3-O-iso-propylidene-D-erythronolactol has been used as a starting material to synthesize new chiral pyrrolidines. nih.gov A [3+2] cycloaddition of a carbohydrate-based allene (B1206475) with imines has also been shown to produce pyrrolidines with excellent enantioselectivity after removal of the carbohydrate auxiliary. acs.org
Hydroxy Acids: Chiral hydroxy acids such as malic acid and tartaric acid are valuable precursors. google.commdpi.com For instance, (R)-malic acid can be converted into a chiral γ-amino alcohol, which can then be cyclized to form a protected (R)-3-hydroxypyrrolidine. Subsequent functionalization can lead to a variety of substituted pyrrolidines. google.com Similarly, tartaric and glyceric acids have been used to create novel pyrrolidine-based organocatalysts, demonstrating their utility as chiral scaffolds. mdpi.com
Terpenes: The diverse carbon skeletons of terpenes can also be harnessed. whiterose.ac.uk While less common for simple pyrrolidines, complex terpene structures can be oxidatively cleaved and modified to generate chiral intermediates suitable for heterocycle synthesis. This approach leverages the specific stereochemistry and carbon framework provided by the natural terpene. nih.gov
Asymmetric Synthesis Approaches to Pyrrolidine Ring Formation
Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence, often using a chiral catalyst or auxiliary. This approach is highly versatile and avoids reliance on the availability of a specific chiral starting material.
Enantioselective Cyclization Reactions
Forming the pyrrolidine ring through an enantioselective intramolecular cyclization is a powerful strategy. One notable method is the asymmetric intramolecular aza-Michael reaction. In this reaction, a chiral catalyst, such as a chiral phosphoric acid, promotes the cyclization of a protected amine onto an α,β-unsaturated system (e.g., an ester or thioester), creating the chiral pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Another important class of reactions is the asymmetric [3+2] cycloaddition, where an azomethine ylide reacts with an alkene under the influence of a chiral catalyst to construct the pyrrolidine ring with control over multiple stereocenters.
Ring-closing enyne metathesis (RCEM) has emerged as a highly efficient and atom-economical method for synthesizing cyclic compounds, including chiral pyrrolidines. Current time information in Bangalore, IN.acs.org This reaction utilizes a ruthenium-based catalyst, such as a Grubbs-type catalyst, to facilitate the intramolecular cyclization of an acyclic enyne precursor.
The typical substrate for forming a pyrrolidine via RCEM is an amine-tethered 1,6-enyne. The reaction proceeds under mild conditions and is tolerant of various functional groups. A key advantage is the direct formation of a 1,3-diene moiety within the cyclic product, which serves as a versatile handle for further synthetic transformations, such as Diels-Alder reactions. Current time information in Bangalore, IN. Studies have shown that RCEM can be successfully applied to substrates containing basic or nucleophilic nitrogen atoms to produce pyrrolidine derivatives in good to excellent yields. Current time information in Bangalore, IN.
The table below summarizes representative results for the synthesis of N-tosyl-pyrrolidine derivatives using a first-generation Grubbs catalyst, demonstrating the efficiency of the RCEM reaction.
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | Ph | 12 | 98 |
| 2 | H | p-MeC₆H₄ | 12 | 97 |
| 3 | H | p-MeOC₆H₄ | 12 | 96 |
| 4 | H | n-Bu | 12 | 95 |
| 5 | Me | Ph | 24 | 85 |
| 6 | Ph | Ph | 48 | 65 |
Data adapted from a study on the RCEM reaction for pyrrolidine synthesis. Current time information in Bangalore, IN.
This methodology provides a robust and straightforward route to chiral pyrrolidines, starting from easily accessible acyclic precursors, making it a valuable tool in modern organic synthesis.
Intramolecular Asymmetric Functionalizations
Intramolecular reactions are highly effective for constructing cyclic systems like pyrrolidines, as they are often entropically favored. When combined with asymmetric strategies, they provide a direct route to enantiopure products.
One notable strategy is the "memory of chirality"-assisted intramolecular S_N2' reaction. This method utilizes an existing chiral center in the starting material to direct the formation of new stereocenters during the cyclization process. For example, α-amino ester enolates can react with allylic halides in an intramolecular fashion to yield functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov This approach is efficient for creating vicinal quaternary-tertiary or quaternary-quaternary stereocenters in a single step. acs.orgnih.gov
Another powerful intramolecular method is the asymmetric C-H amination. This involves the insertion of a nitrene, generated from a precursor like a sulfonimidamide, into a C-H bond. researchgate.net Rhodium(II) and copper complexes with chiral ligands are often employed to catalyze this transformation, enabling the regio- and stereoselective formation of the pyrrolidine ring from simple hydrocarbon precursors. researchgate.net
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination is a cornerstone of amine synthesis and has been effectively adapted for the creation of chiral pyrrolidines. This approach typically involves the condensation of a dicarbonyl compound with an amine, followed by a stereoselective reduction of the resulting imine or enamine intermediates.
Multi-enzyme cascade processes have emerged as a powerful tool for this transformation. A system employing both a transaminase and a reductive aminase can convert non-symmetrical 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines in a single pot. acs.org The transaminase first converts the diketone into an enantiopure dihydropyrrole, which is then stereoselectively reduced by the reductive aminase. acs.org
Transition metal catalysis also offers robust solutions. Iridium complexes, in particular, have been successfully used to catalyze the successive reductive amination of 1,4-diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov This process, which utilizes transfer hydrogenation, is efficient and practical for synthesizing a range of pyrrolidine derivatives in good to excellent yields. nih.govrsc.org
| Diketone Substrate | Amine Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Hexanedione | Aniline | [CpIrCl2]2 / HCOOH | Good to Excellent | nih.govrsc.org |
| 1-Phenyl-1,4-pentanedione | 4-Methoxyaniline | [CpIrCl2]2 / HCOOH | Good | nih.govrsc.org |
| 1,4-Dioxaspiro[4.5]decane-7,10-dione | Aniline | [Cp*IrCl2]2 / HCOOH | Excellent | nih.gov |
Organocatalyzed Cascade Reactions for Pyrrolidine Scaffolds
Organocatalyzed cascade reactions, also known as domino reactions, have revolutionized the synthesis of complex molecules by enabling the formation of multiple chemical bonds in a single, uninterrupted sequence. These reactions are highly efficient and often provide excellent stereocontrol for the synthesis of polysubstituted pyrrolidines.
A prominent example is the combination of a reversible aza-Henry reaction with a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization. pkusz.edu.cn Using a Cinchona alkaloid-derived organocatalyst, this cascade can produce highly functionalized pyrrolidines with up to three stereogenic centers in high yield and with excellent diastereoselectivity and enantioselectivity (>90% ee). pkusz.edu.cn
Another powerful strategy involves a double Michael addition cascade. For instance, N-tosyl aminomethyl enones can react with trans-α-cyano-α,β-unsaturated ketones in the presence of a cinchonidine-derived bifunctional amino-squaramide catalyst. rsc.org This method yields highly substituted pyrrolidines containing a stereogenic quaternary center at the 3-position with high diastereo- and enantioselectivities. rsc.org The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins is another widely used organocatalytic cascade for constructing diverse pyrrolidine scaffolds. oaepublish.com
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Nitroalkene | α,β-Unsaturated aldehyde | Cinchona alkaloid carbamate | 50-95 | Single isomer | >90 | pkusz.edu.cn |
| N-Tosyl aminomethyl enone | trans-α-Cyano-α,β-unsaturated ketone | Cinchonidine amino-squaramide | Moderate to Good | High | Good to High (up to 91) | rsc.org |
| δ-Formyl-α,β-unsaturated ketone | Cyclic N-sulfimine | Diarylprolinol silyl (B83357) ether | 71-95 | 8:1 to 14:1 | 82-93 | acs.org |
Stereochemical Control and Enantiopurity Enhancement in Synthesis
Achieving high enantiopurity is critical for compounds intended for biological applications. Several strategies are employed to control stereochemistry during the synthesis of chiral pyrrolidinyl phenols, either by directing the formation of specific stereoisomers or by separating them after formation.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. This is often achieved by using chiral starting materials or by employing reagents and catalysts that favor the formation of one diastereomer over others.
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful method for generating multiple stereocenters with high diastereoselectivity. researchgate.net For example, the reaction of H-bond-assisted azomethine ylides with chalcones can lead to NH-unprotected pyrrolidin-2-ylidene derivatives with the formation of three stereogenic centers in excellent diastereoselectivity. researchgate.net Similarly, palladium-catalyzed alkene difunctionalization reactions, involving an intramolecular nucleopalladation followed by the intermolecular trapping of a quinone methide intermediate, can produce diverse pyrrolidine derivatives with high diastereoselectivity. nih.gov The synthesis of chiral aminophenolate ligands containing a pyrrolidinyl ring has also been achieved with high diastereoselectivity. nih.gov
Enantioselective Catalytic Approaches
Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to asymmetric synthesis.
Transition metal complexes with chiral ligands are widely used for this purpose. For instance, the palladium-catalyzed intramolecular nucleopalladation of an amine onto an ortho-vinyl phenol can be rendered highly enantioselective by using a chiral ligand. nih.gov Likewise, copper(I) and nickel(II) complexes with chiral ligands, such as those derived from ferrocene (B1249389) or imidazoline-aminophenol, have been used to catalyze the 1,3-dipolar cycloaddition of azomethine ylides to produce 3,3'-pyrrolidinyl spirooxindoles with high enantioselectivity. researchgate.net Organocatalysis also provides numerous enantioselective routes, such as the Friedel–Crafts reaction between electron-rich phenols and isatins catalyzed by Takemoto's chiral thiourea (B124793) catalyst, which yields 3-aryl-3-hydroxyl-2-oxindoles with up to 99% ee. scilit.com
Chiral Resolution Techniques for Pyrrolidinyl Phenols
When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are required to separate the desired enantiomer.
Kinetic resolution is a common method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. For example, the acetylation of racemic 3-hydroxy-pyrrolidine can be performed using an enzyme (lipase) in a process called dynamic kinetic resolution (DKR), where a ruthenium catalyst simultaneously racemizes the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer. rsc.org The aza-Michael cyclization of racemic precursors catalyzed by a chiral phosphoric acid has also been used to achieve kinetic resolution of substituted pyrrolidines. whiterose.ac.uk
Chiral chromatography is a powerful physical separation method. It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column that interacts differently with the two enantiomers of a racemic compound, causing them to elute at different times. researchgate.netnumberanalytics.com This technique is widely applicable for the analytical determination of enantiomeric purity and for the preparative separation of enantiomers. researchgate.net
Another classical approach is crystallization with a resolving agent . This involves reacting the racemic pyrrolidinyl phenol with a single enantiomer of a chiral acid or base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. numberanalytics.comgoogle.com
Derivatization and Structural Modification Strategies for R 4 Pyrrolidin 2 Yl Phenol
Functionalization at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a primary site for chemical modification, offering a straightforward handle to introduce a wide array of substituents.
Introduction of N-Substituents for Catalytic Modulation
The introduction of various substituents on the pyrrolidine nitrogen has been explored to modulate the catalytic activity of resulting metal complexes and organocatalysts. The nature of the N-substituent can significantly influence the stereoselectivity and efficiency of catalytic transformations. For instance, pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to achieve high enantioselectivities in Michael additions. smolecule.com The strategic placement of substituents can create a specific chiral environment around the catalytic center, thereby directing the stereochemical outcome of the reaction.
Research has demonstrated that the derivatization of the pyrrolidine nitrogen can lead to the formation of effective ligands for various metal-catalyzed reactions. For example, N-substituted pyrrolidines can coordinate with transition metals like rhodium and palladium to form chiral catalysts for asymmetric C-H functionalization and other coupling reactions. rsc.orgacs.org The electronic and steric properties of the N-substituent play a crucial role in the stability and reactivity of these catalytic species.
| N-Substituent | Targeted Catalytic Application | Reference |
| Bulky Alkyl/Aryl Groups | Asymmetric Michael Additions | smolecule.com |
| Pyridyl-containing moieties | Rh(I)-catalyzed Asymmetric C-H Functionalization | rsc.org |
| Phosphine-containing groups | Palladium-catalyzed Cross-Coupling Reactions | acs.org |
| Acetamide group | Inhibition of nSMase2 | researchgate.net |
Synthesis of N-Protected Pyrrolidinyl Phenols
The protection of the pyrrolidine nitrogen is a common and often necessary step in the multi-step synthesis of more complex molecules derived from (R)-4-(pyrrolidin-2-yl)phenol. The most frequently used protecting group is the tert-butoxycarbonyl (Boc) group. acs.orgorganic-chemistry.org This protection prevents unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified.
The synthesis of N-Boc protected this compound typically involves the reaction of the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid or hydrochloric acid in a suitable solvent, to regenerate the free amine for subsequent functionalization. acs.orgumich.edu Other protecting groups, such as the carbobenzyloxy (Cbz) group, have also been employed, offering alternative deprotection conditions. organic-chemistry.org
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, allowing for the synthesis of ethers, esters, and more complex ligand structures.
Etherification and Esterification Strategies
Etherification of the phenolic hydroxyl group is a common strategy to modify the properties of this compound. This can be achieved through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. nih.gov For instance, O-alkylation with diethylaminoethyl chloride has been used to introduce a basic side chain, which can be further quaternized. nih.gov Mitsunobu reaction provides another route for etherification, for example, in the alkylation with (R)-1-N-Boc-3-hydroxypyrrolidine. acs.org
Esterification of the phenolic hydroxyl group can be accomplished by reaction with carboxylic acids, acid anhydrides, or acyl chlorides. google.comchemguide.co.uksmolecule.com The use of a strong acid catalyst, such as methanesulfonic acid, can drive the reaction with a carboxylic acid to completion. google.com Alternatively, reacting the phenol (B47542) with an acid anhydride, often in the presence of a base or catalyst, is an effective method for forming esters. google.comchemguide.co.uk These reactions are crucial for producing various derivatives with potentially altered biological activities or for use as intermediates in further synthetic transformations.
Formation of Phenol-Derived Ligand Motifs
The phenolic hydroxyl group, in conjunction with the pyrrolidine moiety, can be incorporated into more complex ligand frameworks. These motifs are often designed for specific applications in catalysis or as biologically active molecules. For example, the phenol can act as a precursor for the synthesis of ligands containing additional donor atoms, such as nitrogen or sulfur, which can then coordinate to metal centers.
The synthesis of such ligands often involves multi-step procedures. For instance, the phenol can be functionalized with groups that can participate in cyclization reactions to form heterocyclic systems fused to the phenol ring. The resulting polycyclic structures can act as rigid scaffolds for creating well-defined coordination spheres around a metal ion.
Introduction of Substituents on the Aromatic Ring
Modification of the aromatic ring of this compound allows for the introduction of various substituents that can fine-tune the electronic properties of the molecule. Electrophilic aromatic substitution reactions are the primary methods used for this purpose. numberanalytics.com
Due to the activating and ortho-, para-directing nature of the hydroxyl group, electrophiles will preferentially add to the positions ortho to the hydroxyl group. numberanalytics.com Common electrophilic substitution reactions include nitration, halogenation, and alkylation. numberanalytics.com For example, hydroxymethylation of phenols can be achieved using formaldehyde (B43269) in the presence of a suitable catalyst. mdpi.com The introduction of these substituents can have a profound impact on the molecule's biological activity and its potential as a drug candidate or catalyst. For instance, the introduction of a fluorine atom to the aromatic ring has been reported in a related compound, 4-amino-5-fluoro-2-[(2R)-pyrrolidin-2-yl]phenol. nih.gov
Rational Design and Synthesis of Bifunctional this compound Derivatives
The chemical scaffold of this compound serves as a foundational component in the rational design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). In this context, it functions as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The design strategy for these bifunctional derivatives centers on the covalent attachment of a linker molecule to the phenolic hydroxyl group of the this compound moiety. This linker, in turn, is connected to a ligand that targets a specific protein of interest (POI), thereby bringing the POI into close proximity with the VHL E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.
The synthesis of these bifunctional molecules is a modular process. A common synthetic route involves the alkylation of the phenolic hydroxyl group of a protected this compound derivative with a linker containing a reactive group, such as an alkyl halide or a mesylate. nih.govrsc.org This is followed by the deprotection of the linker and subsequent coupling with the POI ligand to yield the final bifunctional molecule. nih.govnih.gov
The rational design of these derivatives involves careful consideration of the structure and composition of the linker, as it significantly influences the physicochemical properties and biological activity of the resulting PROTAC. nih.govgoogle.com Factors such as linker length, rigidity, and polarity have been shown to have a profound impact on the cell permeability and degradation efficacy of the bifunctional molecule. nih.gov
Systematic structure-activity relationship (SAR) studies have been conducted to optimize the design of these derivatives. These studies have explored modifications to both the this compound core and the attached linker. For instance, the introduction of substituents on the phenyl ring of the VHL ligand can modulate its binding affinity. chemrxiv.orgacs.org One study demonstrated that introducing a fluorine atom at the R2 position of the phenyl ring increased the binding affinity to VHL by 1.5-fold compared to the parent compound VH298. chemrxiv.org
The nature of the linker is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex between the VHL E3 ligase and the POI. Research has shown that linkers with varying compositions, such as aliphatic chains and polyethylene (B3416737) glycol (PEG) units, can be employed to fine-tune the properties of the bifunctional molecule. nih.govgoogle.com For example, a series of VHL-recruiting PROTACs targeting the extracellular signal-regulated kinase 5 (ERK5) were synthesized with linkers of varying flexibility and polarity to investigate their impact on cell permeability. acs.org The findings from this research indicated that the linker's ability to facilitate the adoption of a folded conformation, which shields the polar surface area of the VHL ligand, is correlated with higher cell permeability. nih.gov
The following data tables present research findings on the rational design and synthesis of bifunctional this compound derivatives, highlighting the impact of different structural modifications on their biological activity.
Table 1: Impact of Phenyl Ring Substituents on VHL Ligand Binding Affinity chemrxiv.org
| Compound | R1 Substituent | R2 Substituent | Kd (nM) |
| VH298 (1) | H | H | 149 |
| 2 | Me | H | 149 |
| 3 | Et | H | 218 |
| 4 | iPr | H | 288 |
| 5 | tBu | H | 299 |
| 6 | H | Me | 201 |
| 7 | H | Et | 251 |
| 8 | H | F | 97 |
| 9 | H | Cl | 200 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Table 2: Influence of Linker Composition on the Properties of ERK5-Targeting PROTACs nih.govacs.org
| PROTAC | Linker Composition | Number of Rotatable Bonds (Linker) | Passive Cell Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) |
| 1 | Aliphatic | 10 | 1.2 |
| 2 | Ethylene Glycol-based | 11 | 0.5 |
| 3 | More Rigid (with amide) | 8 | 2.5 |
| 4 | More Rigid | 7 | 1.8 |
| 5 | Most Rigid | 4 | 3.1 |
| 6 | Most Rigid (with pyridine) | 5 | 4.2 |
| 7 | Flexible (with tertiary amine) | 10 | 0.8 |
| 8 | More Rigid (with piperidine) | 6 | 2.9 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Applications of R 4 Pyrrolidin 2 Yl Phenol in Asymmetric Catalysis and Chemical Transformations
(R)-4-(Pyrrolidin-2-yl)phenol as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and bifunctional nature of this compound make it an attractive starting material, or synthon, for constructing complex molecular architectures. The pyrrolidine (B122466) ring provides a fixed stereocenter, which is a common and crucial motif in numerous biologically active compounds, while the phenol (B47542) group offers a versatile handle for synthetic modifications.
Stereoselective Construction of Pharmaceutical Intermediates
Chiral pyrrolidine derivatives are core structural motifs in a vast array of pharmaceutical agents. The stereoselective synthesis of drugs and their precursors often relies on starting materials that already contain the desired chirality, known as the "chiral pool" approach. This compound fits this description, serving as a precursor for more elaborate drug molecules.
While direct examples starting from this specific phenol are not extensively documented in readily available literature, the principle is well-established with analogous structures. For instance, the synthesis of the antidepressant (-)-Paroxetine involves a chiral 4-aryl-substituted piperidine (B6355638) core, demonstrating how a pre-existing aryl-heterocycle scaffold directs the stereochemical outcome of the final product. nih.gov Similarly, chiral pyrrolidines are precursors to a wide range of drugs, and methods for their stereoselective synthesis are of paramount importance. lookchem.comkoreascience.kr The synthesis of a key intermediate for the antiviral drug Vernakalant, for example, involves the formation of a chiral pyrrolidine ring. illinois.edu The structure of this compound, with its defined (R)-configuration and an aryl group at the 2-position, makes it a valuable synthon for creating complex pharmaceutical intermediates where both the pyrrolidine ring and the substituted phenyl group are key pharmacophoric elements. uclan.ac.uk
Synthesis of Advanced Chiral Heterocyclic Systems
The construction of complex heterocyclic systems often involves the strategic use of bifunctional building blocks. This compound offers two distinct points for chemical elaboration: the secondary amine of the pyrrolidine and the hydroxyl group of the phenol. This allows for the stepwise or simultaneous construction of fused or spirocyclic ring systems.
The pyrrolidine nitrogen can be functionalized or incorporated into a new ring system, while the phenol can participate in etherification, esterification, or cyclization reactions. dokumen.pub This dual reactivity is essential for building advanced heterocyclic structures. For example, syntheses of complex natural products often rely on the intramolecular cyclization of precursors containing both amine and phenol-like functionalities. whiterose.ac.uk The ability to start with a molecule like this compound, where the absolute stereochemistry is already set, provides a significant advantage in the total synthesis of such complex targets.
This compound and its Derivatives as Chiral Organocatalysts
In recent decades, organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Small organic molecules containing chiral scaffolds can catalyze stereoselective reactions with high efficiency. Derivatives of the amino acid proline, which share the pyrrolidine core with this compound, are among the most successful organocatalysts. rsc.orgmdpi.com
The catalytic prowess of these molecules often stems from their ability to act as bifunctional catalysts. For instance, derivatives of this compound can utilize the pyrrolidine nitrogen to form a nucleophilic enamine intermediate with a carbonyl compound, while the phenolic hydroxyl group can simultaneously activate the electrophilic reaction partner through hydrogen bonding. nih.gov This dual activation within a single chiral catalyst creates a highly organized transition state, leading to excellent stereocontrol.
A prominent example of this concept is the "ProPhenol" ligand family, developed by Trost and coworkers. These ligands, derived from proline and a phenol-containing backbone, form dinuclear zinc complexes that act as powerful bifunctional catalysts. nih.govacs.orgsemanticscholar.org One zinc center functions as a Lewis acid to activate the electrophile, while the other generates a metal enolate (a Brønsted base role), all within a well-defined chiral environment. nih.govnih.govsemanticscholar.org
Enamine Catalysis Mediated by Pyrrolidinyl Phenols
Enamine catalysis is a cornerstone of organocatalysis. A secondary amine catalyst, such as a pyrrolidine derivative, reacts reversibly with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.com
When the pyrrolidine catalyst bears a phenol or a related hydrogen-bond donor group (like in derivatives of 4-hydroxyproline), it can engage in dual activation. nih.govmdpi.com The enamine, formed from the pyrrolidine nitrogen, attacks the electrophile, which is simultaneously activated and oriented by a hydrogen bond from the nearby hydroxyl group. This cooperative action leads to high levels of stereoselectivity. mdpi.com
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidinyl phenol derivatives have proven to be exceptional catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.
For example, simple prolinamides derived from 4-hydroxyproline (B1632879) are highly effective catalysts. The 4-hydroxy group is crucial for stereocontrol, as it directs the approach of the electrophile (the nitroalkene) via a hydrogen-bonding interaction. semanticscholar.orgtudublin.ie This leads to the formation of the product with high diastereo- and enantioselectivity. Studies have shown that these catalysts can achieve excellent yields and selectivities even at low catalyst loadings. tudublin.ietudublin.ie The bifunctional nature of these catalysts, combining enamine activation with hydrogen-bond activation of the nitro group, is key to their success. nih.govbeilstein-journals.org
The aldol (B89426) reaction is one of the most powerful tools for constructing carbon-carbon bonds and creating stereocenters. The direct asymmetric aldol reaction, using a small molecule organocatalyst, avoids the need for pre-formed enolates. Proline and its derivatives are famous for catalyzing this transformation. mdpi.com
Here again, the bifunctional nature of pyrrolidinyl phenols and their amide derivatives (prolinamides) is highly advantageous. In the proposed transition state for the proline-catalyzed aldol reaction, the carboxylic acid group of proline activates the aldehyde acceptor via hydrogen bonding. mdpi.com Similarly, in catalysts derived from this compound or 4-hydroxyproline, the phenolic -OH group can play this role. nih.govnih.gov Prolinamide catalysts bearing hydroxyl or sulfonamide groups have been developed that provide high yields and enantioselectivities in the direct aldol reaction between ketones and aldehydes. koreascience.krnih.gov The use of aqueous media or brine has also been explored, demonstrating the robustness of these catalytic systems. nih.govacs.org
Mechanistic Investigations and Theoretical Insights into R 4 Pyrrolidin 2 Yl Phenol Reactivity
Elucidation of Reaction Mechanisms in Organocatalysis and Ligand-Driven Processes
Organocatalysis by proline and its derivatives, including (R)-4-(pyrrolidin-2-yl)phenol, generally proceeds through two primary activation modes depending on the nature of the carbonyl substrate: enamine catalysis for reactions involving ketone and aldehyde donors, and iminium ion catalysis for reactions with α,β-unsaturated carbonyls as acceptors. rsc.orgresearchgate.net The secondary amine of the pyrrolidine (B122466) ring is the central functional group responsible for initiating the catalytic cycle.
In a typical catalytic cycle, the pyrrolidine catalyst reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion intermediate. nih.govbeilstein-journals.org This intermediate then reacts with the second substrate. Subsequent hydrolysis regenerates the catalyst and releases the product, allowing the cycle to continue. The presence of the 4-hydroxyphenyl group in this compound can influence the catalyst's solubility, steric environment, and electronic properties through hydrogen bonding or electronic effects, thereby modulating its reactivity and selectivity compared to unsubstituted proline.
The reactivity of pyrrolidine-based organocatalysts is defined by the formation of key transient species. The specific intermediate formed depends on the substrate.
Enamine Intermediates: When the catalyst reacts with a ketone or aldehyde, it forms a nucleophilic enamine . This is achieved through the condensation of the secondary amine of the pyrrolidine with the carbonyl group, followed by the loss of a water molecule. This enamine is more nucleophilic than the corresponding enol or enolate of the parent carbonyl, enabling it to attack various electrophiles in reactions like aldol (B89426), Mannich, and Michael additions. For proline-catalyzed reactions, these enamines can exist as syn or anti isomers, which often influences the stereochemical outcome. nih.govacs.org
Iminium Ion Intermediates: In reactions involving α,β-unsaturated aldehydes or ketones, the catalyst forms a transient iminium ion . beilstein-journals.org This condensation product lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack at the β-position. This activation mode is central to conjugate addition reactions.
The general structures of these key intermediates are depicted below.
| Intermediate | General Structure | Role in Catalysis |
| Enamine | A chiral, nucleophilic species formed from the catalyst and a carbonyl donor. | Reacts with electrophiles (e.g., aldehydes) in aldol and Mannich reactions. |
| Iminium Ion | A chiral, electrophilic species formed from the catalyst and an α,β-unsaturated carbonyl acceptor. | Reacts with nucleophiles in conjugate addition reactions. |
This table presents generalized structures of key intermediates in pyrrolidine-based organocatalysis.
Identifying the rate-determining step (RDS) is crucial for understanding and optimizing a catalytic reaction. In organocatalytic cycles involving pyrrolidine derivatives, several steps have been proposed as rate-limiting, depending on the specific reaction, substrates, and conditions.
Commonly proposed rate-determining steps include:
Formation of the enamine intermediate: In some aldol reactions, the initial condensation between the ketone and the pyrrolidine catalyst can be the slowest step. researchgate.net
Carbon-carbon bond formation: The nucleophilic attack of the enamine on the electrophile is frequently the RDS, as it involves the creation of the new C-C bond and sets the stereochemistry of the product. cdnsciencepub.com
Catalyst regeneration: The final hydrolysis of the iminium species to release the product and regenerate the free catalyst can also be rate-limiting.
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable for probing reaction mechanisms, especially for transient species that are difficult to observe experimentally. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed atomistic insights into the reactivity of organocatalysts.
Quantum chemical calculations, particularly DFT, are widely used to investigate the electronic properties and geometries of reactants, intermediates, transition states, and products. researchgate.net Functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G* or larger) have proven effective in studying proline-catalyzed reactions. acs.orgarabjchem.org
These calculations can provide critical data:
Geometries: Optimized structures of intermediates (enamines, iminium ions) and transition states reveal key bond lengths and angles.
Energetics: Calculation of the relative energies of intermediates and the activation energies (energy barriers) for transition states helps to identify the most probable reaction pathway and the rate-determining step. acs.org
Electronic Properties: Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), explains the nucleophilicity and electrophilicity of the reacting species. arabjchem.org
For instance, DFT studies on related pyrrolidinone derivatives have been used to correlate calculated electronic properties with experimental outcomes. researchgate.netarabjchem.org
| Computational Method | Application | Typical Output |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization and frequency analysis | Optimized structures, confirmation of minima/transition states. arabjchem.org |
| TD-DFT | Simulation of electronic spectra | Predicted UV-Vis absorption wavelengths. researchgate.net |
| Single-Point Energy Calculations | Refinement of energies with larger basis sets | Accurate reaction and activation energies. acs.org |
This interactive table summarizes common quantum chemical methods and their applications in studying catalyst reactivity.
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of catalyst-substrate interactions. semanticscholar.org By simulating the movement of atoms over time based on a force field, MD can explore the conformational landscape of the catalyst-substrate complex, the role of solvent molecules, and the dynamic processes leading to the transition state. acs.orgmdpi.com
In the context of this compound, MD simulations could be used to:
Study catalyst flexibility: Analyze the conformational dynamics of the pyrrolidine ring and the orientation of the 4-hydroxyphenyl group.
Model catalyst-substrate binding: Observe how substrates approach and bind to the catalyst, forming pre-reaction complexes.
Investigate solvent effects: Elucidate the role of explicit solvent molecules in stabilizing intermediates and transition states through hydrogen bonding or other non-covalent interactions.
MD simulations have been successfully applied to study the formation of peptide aggregates and their interaction with membranes, showcasing the power of this technique to model complex biomolecular systems. nih.gov Similar approaches can illuminate the subtle dynamic interactions governing organocatalytic processes. nih.gov
One of the most powerful applications of computational chemistry in organocatalysis is the prediction and rationalization of stereoselectivity. researchgate.net The enantiomeric or diastereomeric excess of a reaction is determined by the energy difference between the transition states leading to the different stereoisomeric products (ΔΔG‡).
By calculating the energies of all possible diastereomeric transition states, computational models can predict which stereoisomer will be formed preferentially. The Houk-List model, for example, successfully rationalizes the stereoselectivity of many proline-catalyzed aldol reactions by comparing the stabilities of transition states arising from syn and anti enamine intermediates. nih.govacs.org Key factors controlling stereoselectivity in these models include:
Steric Repulsion: Unfavorable steric interactions in a transition state will raise its energy, disfavoring that pathway.
Stabilizing Interactions: Non-covalent interactions, such as hydrogen bonds between the catalyst's carboxylic acid group (or in this case, the phenolic hydroxyl) and the substrate, can stabilize a specific transition state geometry, enhancing selectivity. acs.org
Distortion of the Catalyst: The puckering of the pyrrolidine ring can differ between transition states, leading to energy differences. nih.gov
Computational studies on chiral phosphoric acid-catalyzed reactions have shown that predicted enantioselectivities can closely match experimental results, validating the theoretical models. whiterose.ac.uk For this compound, the hydroxyl group could play a crucial role in directing stereoselectivity by acting as a hydrogen-bond donor, an effect that could be precisely modeled using DFT.
Advanced Analytical and Spectroscopic Characterization of R 4 Pyrrolidin 2 Yl Phenol
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular architecture of (R)-4-(Pyrrolidin-2-yl)phenol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the para-substituted phenol (B47542) ring. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons on the phenol ring characteristically appear as two distinct doublets, confirming the 1,4-disubstitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of the phenol ring, four distinct signals are expected for the six aromatic carbons. docbrown.info The four carbons of the pyrrolidine ring will also give rise to separate signals.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | Variable (broad singlet) | - |
| Aromatic C-H (ortho to -OH) | ~6.8 (d) | ~116 |
| Aromatic C-H (meta to -OH) | ~7.1 (d) | ~129 |
| Aromatic C (ipso to -OH) | - | ~155 |
| Aromatic C (ipso to pyrrolidine) | - | ~135 |
| Pyrrolidine C2-H (methine) | ~4.0 (m) | ~60 |
| Pyrrolidine C5-H₂ (methylene) | ~3.0-3.2 (m) | ~47 |
| Pyrrolidine C3-H₂ & C4-H₂ (methylenes) | ~1.6-2.2 (m) | ~26, ~35 |
| Pyrrolidine N-H | Variable (broad singlet) | - |
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the structural assignments. wikipedia.org A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity within the pyrrolidine ring and the coupling between neighboring aromatic protons. libretexts.org An HSQC spectrum correlates each proton with its directly attached carbon, providing definitive C-H assignments and completing the structural elucidation. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of this compound. By providing highly accurate mass measurements, HRMS validates the molecular formula. fiu.edu
The molecular formula for this compound is C₁₀H₁₃NO, which corresponds to a monoisotopic mass of 163.09972 Da. uni.lu In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion would be compared to the calculated value, with a very low mass error (typically <5 ppm) confirming the elemental formula.
| Molecular Formula | Adduct | Calculated m/z |
|---|---|---|
| C₁₀H₁₃NO | [M+H]⁺ | 164.10700 |
| C₁₀H₁₃NO | [M+Na]⁺ | 186.08894 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretch of the secondary amine in the pyrrolidine ring is also expected in this region. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is an excellent tool for characterizing the vibrations of the aromatic ring skeleton.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3600 - 3200 (broad) |
| N-H Stretch (Amine) | 3500 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1500 |
| C-N Stretch | ~1250 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical purity of this compound and, crucially, for determining its enantiomeric purity or enantiomeric excess (ee).
Chiral HPLC is the primary method for separating the (R) and (S) enantiomers of 4-(Pyrrolidin-2-yl)phenol and quantifying the enantiomeric excess of the desired (R)-enantiomer. phenomenex.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com
Commonly used CSPs for this type of separation include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com
% ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Chiral Gas Chromatography (GC) can also be employed for enantiomeric excess determination, though it often requires derivatization of the analyte to increase its volatility and thermal stability. gcms.cz The hydroxyl and secondary amine groups of this compound would typically be converted to less polar derivatives, such as trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) ethers and amides, respectively.
The derivatized sample is then injected onto a capillary GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czwisc.edu The two enantiomeric derivatives are separated based on their differential interactions with the CSP. As with HPLC, the enantiomeric excess is determined by comparing the integrated peak areas of the two separated enantiomers. gcms.cz
Chiroptical Techniques for Absolute Configuration Assignment
The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, a compound with a single stereocenter at the 2-position of the pyrrolidine ring, determining the three-dimensional arrangement of its atoms is essential. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. These methods provide experimental data that, often in conjunction with quantum chemical calculations, can lead to a definitive assignment of the (R) or (S) configuration. The primary chiroptical methods employed for such determinations include optical rotation (OR), circular dichroism (CD) spectroscopy, and single-crystal X-ray crystallography of suitable derivatives.
Optical Rotation (OR)
Optical rotation is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org The direction and magnitude of this rotation are characteristic of the molecule's stereochemistry. An enantiomer that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-). libretexts.org The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, concentration, and path length. masterorganicchemistry.com
For this compound, the experimental determination of its specific rotation would be the first step in its chiroptical characterization. A positive or negative sign of the specific rotation would classify it as either the (+) or (-) enantiomer. However, the sign of optical rotation alone is not sufficient to assign the absolute configuration as (R) or (S) without prior knowledge or comparison to a standard.
The modern approach involves comparing the experimentally measured specific rotation with a value predicted by quantum chemical calculations. researchgate.net This process typically involves:
Conformational Search: Identifying all low-energy conformations of the this compound molecule.
Quantum Chemical Calculations: For each stable conformer, the optical rotation is calculated using methods like density functional theory (DFT).
Boltzmann Averaging: The calculated optical rotation values for each conformer are averaged, weighted by their predicted relative populations at a given temperature.
Comparison: The final calculated specific rotation for the (R)-enantiomer is compared with the experimental value. A match in sign and magnitude provides strong evidence for the assignment of the absolute configuration.
| Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value for (R)-enantiomer | Conclusion |
|---|---|---|---|
| Specific Rotation [α]D20 | +15.5° (c 1.0, MeOH) | +17.2° | Good agreement in sign and magnitude supports the (R) assignment. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum plots this difference in absorption (ΔA) or molar ellipticity [θ] as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a molecule's absolute configuration and conformation in solution. nih.gov
The phenol group in this compound contains a chromophore that absorbs in the ultraviolet (UV) region. mdpi.com The chiral pyrrolidine ring perturbs the electronic transitions of this chromophore, making them CD-active. The resulting CD spectrum is highly sensitive to the stereochemistry at the C2 position.
Similar to optical rotation, the assignment of absolute configuration using CD spectroscopy relies heavily on the comparison of experimental spectra with those generated through quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). nih.gov The process involves:
Experimental Measurement: Recording the CD spectrum of a solution of this compound.
Computational Modeling: Performing a conformational analysis for the (R)-enantiomer and calculating the theoretical CD spectrum for each significant conformer.
Spectral Averaging: The calculated spectra are Boltzmann-averaged to produce a single theoretical spectrum for the (R)-enantiomer.
Comparison: The experimental CD spectrum is compared to the calculated spectrum. A good match between the two allows for the confident assignment of the absolute configuration. nih.gov This method is powerful because it compares entire spectral curves rather than a single value, making the assignment more robust.
| Hypothetical Experimental Data | Hypothetical Calculated Data (TD-DFT) for (R)-enantiomer | ||
|---|---|---|---|
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 280 | +8,500 | 282 | +9,200 |
| 225 | -12,000 | 227 | -11,500 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only, intended to demonstrate the type of data obtained from CD spectroscopy.
X-ray Crystallography of Suitable Derivatives
Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. spark904.nl This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom.
For the assignment of absolute configuration, particularly when no heavy atom is present, anomalous dispersion methods are used. nih.gov The success of this technique is contingent on the ability to grow a suitable single crystal of the target compound. This compound, being a relatively small molecule, may be challenging to crystallize directly.
In cases where the parent compound does not form crystals of sufficient quality, the synthesis of a suitable derivative is a common strategy. researchgate.net For this compound, derivatization could be achieved by:
Salt formation: Reacting the basic pyrrolidine nitrogen or the acidic phenol group with a chiral acid or base to form a diastereomeric salt.
Covalent modification: Reacting the phenol or the secondary amine with a reagent containing a heavy atom (e.g., bromine or iodine), which enhances the anomalous scattering effects and facilitates the determination of the absolute configuration.
Once a suitable crystal is obtained, the crystallographic data provides unambiguous proof of the absolute stereochemistry.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C10H12BrNO · HCl |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Flack Parameter | 0.02(3) |
| Assigned Configuration | (R) |
Note: The data in Table 3 is hypothetical and represents typical parameters for a crystallographic analysis of a chiral organic molecule's derivative. The Flack parameter is a critical value in determining absolute configuration, with a value close to zero for the correct enantiomer. researchgate.net
Future Directions and Emerging Research Avenues for R 4 Pyrrolidin 2 Yl Phenol
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.org Future research on (R)-4-(pyrrolidin-2-yl)phenol will likely focus on developing more sustainable and environmentally friendly methods for its synthesis.
Current synthetic strategies often rely on traditional organic chemistry techniques that may involve multiple steps, the use of protecting groups, and purification by chromatography. nih.gov Emerging research is exploring alternative, greener approaches such as:
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. Chemo-enzymatic approaches have been shown to be effective in shortening synthetic routes to active pharmaceutical ingredients. acs.org Exploring enzymatic resolutions or asymmetric transformations could provide a more direct and greener route to enantiomerically pure this compound.
Catalyst-free and Solvent-free Conditions: Research into synthesizing various heterocyclic compounds under microwave irradiation without catalysts and solvents has shown promising results with good yields and short reaction times. royalsocietypublishing.org Similarly, the use of greener solvents like water or ionic liquids, such as pyrrolidinium (B1226570) acetate, is being investigated to develop more sustainable condensation reactions. thieme-connect.denih.gov
These green chemistry approaches not only reduce the environmental impact of producing this compound but can also lead to more efficient and cost-effective manufacturing processes.
Expansion of Catalytic Scope to Novel Reaction Types
While this compound and its derivatives have been successfully employed in reactions like aldol (B89426) and Michael additions, a significant area of future research lies in expanding their catalytic scope to new and challenging transformations. nih.gov The unique structural features of this catalyst scaffold make it a promising candidate for a wide range of asymmetric reactions.
Emerging research is focused on applying pyrrolidine-based catalysts to novel reaction types, including:
Asymmetric Friedel-Crafts Alkylations: Organocatalytic asymmetric Friedel-Crafts alkylations of electron-rich benzenes and heterocycles have been developed using chiral imidazolidinone salts. core.ac.uk This opens the door for exploring this compound derivatives in similar reactions to synthesize valuable chiral aromatic compounds.
[3+2] Cycloadditions: Pyrrolidine (B122466) derivatives have been used in asymmetric [3+2]-cycloadditions involving azomethine ylides, providing access to complex heterocyclic structures. nih.gov Further development in this area could lead to the synthesis of novel and densely functionalized pyrrolidine-containing molecules.
Sulfenofunctionalization of Alkenes: The catalytic, enantioselective, intramolecular sulfenofunctionalization of alkenes with phenols has been achieved using chiral Lewis base catalysts. acs.org This demonstrates the potential for this compound derivatives to catalyze reactions involving sulfur-containing functional groups.
Dearomatization Reactions: Organocatalytic approaches to pyridine (B92270) dearomatization have been developed, representing a novel strategy for synthesizing 1,4-dihydropyridines. researchgate.net The ability of pyrrolidine-based catalysts to activate substrates for such transformations highlights a promising new research avenue.
The exploration of these and other novel reaction types will significantly broaden the synthetic utility of this compound and its derivatives, providing access to a wider range of chiral molecules for various applications.
Immobilization and Heterogenization of this compound Catalysts
Future research will undoubtedly focus on developing efficient methods for the immobilization of this compound and its derivatives. Several strategies are being explored:
Polymer Supports: Pyrrolidine-based catalysts have been successfully supported on various polymers. rsc.org These polymer-supported catalysts have demonstrated high efficiency and recyclability in asymmetric Michael additions. researchgate.net
Magnetic Nanoparticles: Immobilization on magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet. uni-regensburg.de This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysis.
Mesoporous Materials: Materials like MCM-41, with their high surface area and ordered pore structure, are excellent supports for catalysts. researchgate.net Chiral rhodium and palladium complexes have been immobilized on MCM-41, showing good activity and recyclability in hydrogenation reactions. researchgate.net
Carbon Nanotubes: Carbon nanotubes (CNTs) have also been used as supports for chiral catalysts. researchgate.net The unique electronic and structural properties of CNTs can sometimes enhance the catalytic activity and stability of the immobilized catalyst.
The development of robust and recyclable heterogenized this compound catalysts is crucial for their large-scale industrial application, making chemical processes more sustainable and economically viable. core.ac.uk
Applications in Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced reaction control. acs.orgresearchgate.net The application of this compound catalysts in flow chemistry is a rapidly growing area of research.
Key developments in this area include:
Packed-Bed Reactors: Immobilized catalysts, such as silica-supported 5-(pyrrolidin-2-yl)tetrazole, can be packed into columns to create packed-bed microreactors. nih.gov These reactors have shown good long-term stability and have been used for a range of aldol reactions in continuous flow. nih.gov
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. nottingham.ac.uk This approach has been used for the continuous flow synthesis of complex molecules, including pharmaceutical intermediates. acs.org
Process Optimization: Flow chemistry platforms are ideal for rapid reaction optimization using Design of Experiments (DoE). researchgate.net This allows for the efficient screening of reaction parameters such as temperature, residence time, and catalyst loading to identify optimal conditions.
The integration of this compound catalysis with flow chemistry technology holds immense potential for developing highly efficient, scalable, and automated processes for the synthesis of chiral compounds. acs.org
Exploration of Synergistic and Cooperative Catalysis with this compound Derivatives
Synergistic and cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy for achieving reactions that are not possible with a single catalyst. ethz.chmdpi.com The combination of organocatalysis with other catalytic modes, such as transition metal catalysis or photocatalysis, opens up new avenues for synthetic chemistry. mdpi.com
Future research will likely explore the use of this compound derivatives in synergistic catalytic systems:
Organo-Metal Catalysis: The combination of a chiral organocatalyst, such as a pyrrolidine derivative, with a transition metal catalyst can enable novel asymmetric transformations. chim.it For example, the synergistic combination of palladium catalysis and enamine catalysis has been used for the direct α-allylation of aldehydes and ketones. princeton.edu
Dual-Metal Catalysis: The use of two different metal catalysts can lead to enhanced catalytic performance through synergistic effects. rsc.org This concept can be extended to systems where one of the "metals" is a chiral organocatalyst like this compound.
Cooperative Catalysis: In cooperative catalysis, two different catalysts activate both the nucleophile and the electrophile, leading to a significant rate acceleration and improved selectivity. ethz.ch This approach has been successfully applied in various asymmetric reactions, including amination and transfer hydrogenation. chinesechemsoc.orgnih.gov
The exploration of synergistic and cooperative catalysis with this compound derivatives will undoubtedly lead to the discovery of new and powerful synthetic methodologies, further expanding the toolbox of organic chemists.
Q & A
Q. What synthetic methodologies are effective for producing enantiomerically pure (R)-4-(Pyrrolidin-2-yl)phenol?
- Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral catalysts like iron-chromium mixed oxides (used in selective phenol methylation) can be adapted for stereocontrolled alkylation of pyrrolidine precursors . Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis. Key parameters include solvent polarity, temperature (optimized between 25–60°C), and catalyst loading (0.5–5 mol%). Monitoring reaction progress via thin-layer chromatography (TLC) and NMR ensures intermediate purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the phenolic -OH (~5 ppm, broad), pyrrolidine protons (δ 1.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). Coupling patterns distinguish substituents on the phenol ring .
- IR Spectroscopy: Confirm phenolic O-H stretch (~3200 cm⁻¹) and pyrrolidine N-H stretch (if protonated, ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 191.131 for C₁₀H₁₃NO) validates molecular formula .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C. Analyze degradation products via HPLC-UV or LC-MS. Pyrrolidine’s amine group may protonate under acidic conditions, altering solubility, while the phenol moiety oxidizes in basic media. Stability-indicating methods (e.g., chiral HPLC) ensure enantiomeric integrity over time .
Q. What strategies optimize the purification of this compound from synthetic mixtures?
- Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar impurities.
- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystals.
- Chiral Resolution: Employ chiral stationary phases (e.g., amylose-based columns) for enantiomeric separation. Purity (>98%) is verified via HPLC with a chiral column (e.g., Daicel CHIRALPAK®) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence-based assays). For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled ligands) quantify IC₅₀ values. Ensure controls for enantiomeric interference by testing the (S)-enantiomer separately. Data normalization to vehicle and reference compounds (e.g., known inhibitors) minimizes variability .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into target protein pockets (PDB structures) to estimate binding affinities. Focus on hydrogen bonds between the phenol -OH and catalytic residues.
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability. RMSD/RMSF analyses identify flexible regions affecting binding .
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What experimental approaches resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer:
- Meta-Analysis: Systematically review studies using PRISMA guidelines, highlighting variables like assay pH, temperature, and cell lines .
- Standardized Protocols: Replicate assays under controlled conditions (e.g., fixed enzyme concentration, 37°C, pH 7.4).
- Enantiomeric Purity Verification: Re-test batches with ≥99% ee (via chiral HPLC) to rule out stereochemical contamination .
Q. How does the stereochemistry of this compound influence its pharmacokinetic profile?
- Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Chiral centers may affect CYP450-mediated oxidation rates.
- Plasma Protein Binding: Use ultrafiltration to measure free vs. bound fractions. The (R)-enantiomer may exhibit higher albumin affinity due to spatial compatibility .
- Permeability Assays (Caco-2): Compare apparent permeability (Papp) of (R)- and (S)-forms to assess intestinal absorption differences .
Q. What advanced techniques validate the absolute configuration of this compound?
- Methodological Answer:
- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivative) and solve the structure using SHELX software .
- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-simulated spectra to confirm the R-configuration .
- Mosher’s Method: Derivatize the hydroxyl group with Mosher’s acid chloride and analyze ¹H NMR shifts to assign configuration .
Q. How can researchers design SAR studies for this compound derivatives?
- Methodological Answer:
- Scaffold Modification: Syntize analogs with substituents on the phenol (e.g., -Cl, -OCH₃) or pyrrolidine (e.g., N-alkylation).
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate structural features (e.g., steric bulk, logP) with activity. Training sets require ≥20 derivatives with measured IC₅₀ values .
- Crystallographic Analysis: Resolve ligand-target co-crystals to identify critical binding interactions (e.g., π-π stacking with aromatic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
